N-[2,2,2-Trifluoro-1-(p-toluidino)-1-(trifluoromethyl)ethyl]benzamide
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Overview
Description
N-{1,1,1,3,3,3-Hexafluoro-2-[(4-methylphenyl)amino]propan-2-yl}benzamide is a fluorinated organic compound. It is characterized by the presence of hexafluoroisopropanol and benzamide groups, making it a compound of interest in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylphenyl)amino]propan-2-yl}benzamide typically involves the reaction of hexafluoroisopropanol with 4-methylphenylamine and benzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{1,1,1,3,3,3-Hexafluoro-2-[(4-methylphenyl)amino]propan-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-{1,1,1,3,3,3-Hexafluoro-2-[(4-methylphenyl)amino]propan-2-yl}benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of high-performance materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylphenyl)amino]propan-2-yl}benzamide involves its interaction with specific molecular targets. The hexafluoroisopropanol group enhances its reactivity and ability to form stable complexes with various biomolecules. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound used as a solvent and reagent in organic synthesis.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with similar properties but different applications.
Uniqueness
N-{1,1,1,3,3,3-Hexafluoro-2-[(4-methylphenyl)amino]propan-2-yl}benzamide is unique due to its combination of hexafluoroisopropanol and benzamide groups, which confer distinct chemical and physical properties. This makes it particularly valuable in specialized applications where such properties are required.
Properties
Molecular Formula |
C17H14F6N2O |
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Molecular Weight |
376.30 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-(4-methylanilino)propan-2-yl]benzamide |
InChI |
InChI=1S/C17H14F6N2O/c1-11-7-9-13(10-8-11)24-15(16(18,19)20,17(21,22)23)25-14(26)12-5-3-2-4-6-12/h2-10,24H,1H3,(H,25,26) |
InChI Key |
CWKULNNVTMTZPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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